![molecular formula C9H12Cl2FN3 B13447922 2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13447922.png)
2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly as inhibitors of specific enzymes and receptors involved in various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolo[2,3-b]pyridine core. This can be achieved by reacting a substituted pyridine with an appropriate aldehyde under basic conditions to form the intermediate compound. The intermediate is then subjected to reduction reactions using reagents such as triethylsilane and trifluoroacetic acid in acetonitrile to yield the desired pyrrolo[2,3-b]pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrrolo[2,3-b]pyridine compounds.
Scientific Research Applications
2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Investigated for its therapeutic potential in treating cancers and other diseases by inhibiting specific receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by targeting specific molecular pathways. For example, it can inhibit the fibroblast growth factor receptor (FGFR) family, which plays a crucial role in cell proliferation, migration, and angiogenesis. By binding to the receptor’s active site, the compound prevents the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Shares the core structure but lacks the fluorine and ethanamine substituents.
5-chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure with a chlorine substituent instead of fluorine.
1H-pyrazolo[3,4-b]pyridine: A related heterocyclic compound with a pyrazole ring fused to a pyridine ring.
Uniqueness
2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. The presence of the fluorine atom and ethanamine group enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C9H12Cl2FN3 |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
2-(6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H10FN3.2ClH/c10-8-2-1-7-6(3-4-11)5-12-9(7)13-8;;/h1-2,5H,3-4,11H2,(H,12,13);2*1H |
InChI Key |
OROJROJTOXSMQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)CCN)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({6-bromoimidazo[1,2-a]pyridin-3-yl}methylidene)-6-chloro-2,3-dihydro-1H-indol-2-one](/img/structure/B13447842.png)
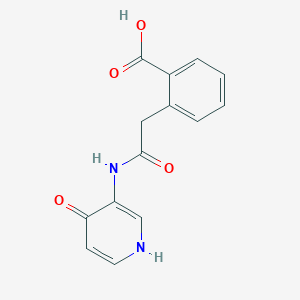

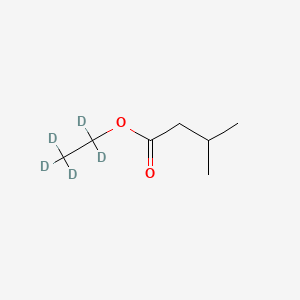

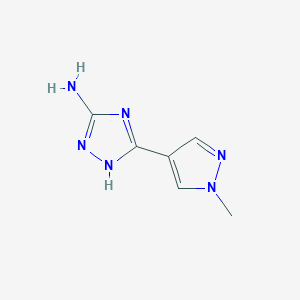
![3H-Benzo[c][1,2]oxathiol-3-one](/img/structure/B13447869.png)
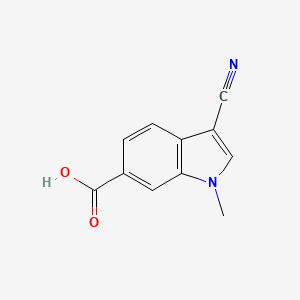

![1-{5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}ethan-1-one](/img/structure/B13447901.png)


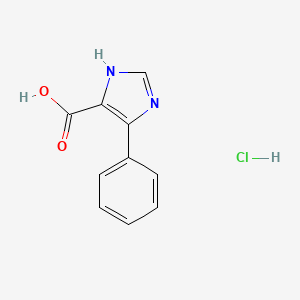
![N-[(1S,2R)-2-phenylcyclopropyl]acetamide](/img/structure/B13447945.png)
